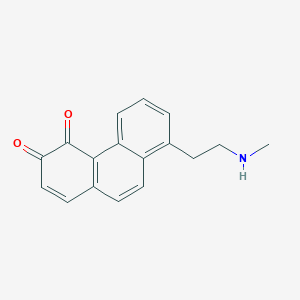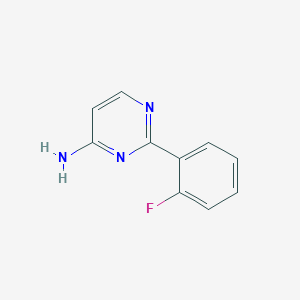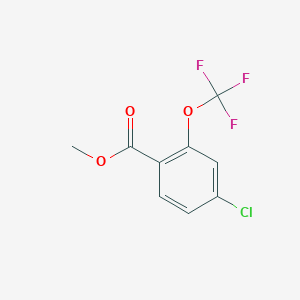
Dextroamphetamine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dextroamphetamine-d5 is a deuterated form of dextroamphetamine, a potent central nervous system stimulant. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterium substitution in this compound can provide insights into the metabolic pathways and pharmacokinetics of dextroamphetamine, making it valuable in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine-d5 involves the introduction of deuterium atoms into the dextroamphetamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Dextroamphetamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce deuterated amines.
Applications De Recherche Scientifique
Dextroamphetamine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of dextroamphetamine.
Biology: Helps in studying the biological effects and interactions of dextroamphetamine at the molecular level.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of dextroamphetamine, aiding in the development of therapeutic strategies.
Industry: Utilized in the development of deuterated drugs with improved metabolic stability and reduced side effects.
Mécanisme D'action
Dextroamphetamine-d5 exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also stimulates the release of these neurotransmitters from synaptic vesicles via vesicular monoamine transporter 2 (VMAT2). These actions enhance neurotransmission and improve attention, wakefulness, and cognitive control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: A non-deuterated form with similar stimulant effects.
Methamphetamine: A more potent stimulant with higher abuse potential.
Lisdexamfetamine: A prodrug that is converted to dextroamphetamine in the body.
Methylphenidate: Another stimulant used in the treatment of ADHD.
Uniqueness
Dextroamphetamine-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The deuterium substitution can slow down the metabolic degradation of the compound, leading to prolonged effects and reduced side effects compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
140.24 g/mol |
Nom IUPAC |
(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D |
Clé InChI |
KWTSXDURSIMDCE-YIXPALGISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H] |
SMILES canonique |
CC(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


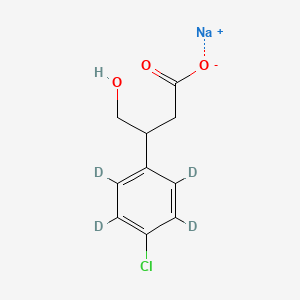
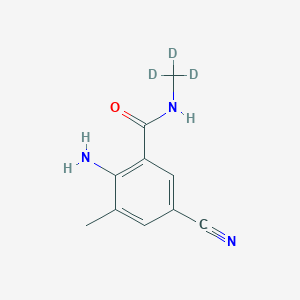
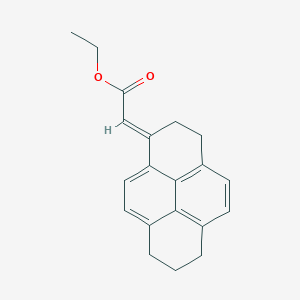
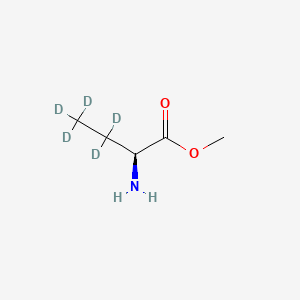
![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
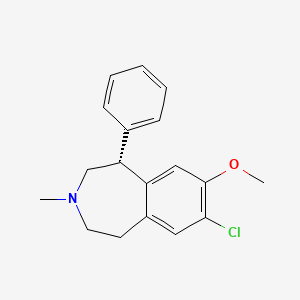
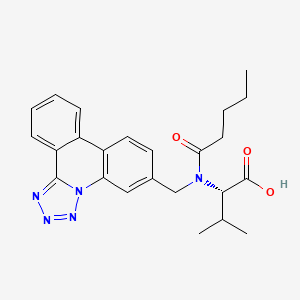
![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)



